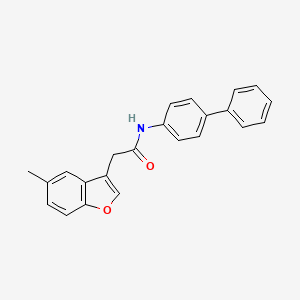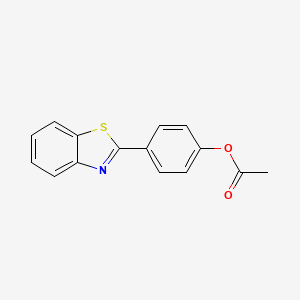
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide
説明
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide, also known as BMF-2, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BMF-2 is a synthetic compound that belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Moreover, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. Moreover, this compound has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has several advantages for lab experiments. It is a synthetic compound with a high purity level, making it easy to handle and manipulate in lab experiments. This compound has also shown promising results in preclinical studies, making it a potential candidate for further research. However, there are some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, making it difficult to design experiments that target specific pathways. Moreover, the effects of this compound may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide. One potential direction is to investigate the therapeutic potential of this compound in other disease models, such as inflammatory bowel disease and rheumatoid arthritis. Another potential direction is to identify the specific signaling pathways that are modulated by this compound and to design experiments that target these pathways. Moreover, the development of this compound derivatives with improved pharmacokinetic properties and therapeutic efficacy is also a potential future direction for research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The synthesis method of this compound is simple and efficient, making it a potential candidate for large-scale production. This compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects, and its mechanism of action is proposed to involve the modulation of various signaling pathways. Future research on this compound may lead to the development of new therapeutic agents for various diseases.
科学的研究の応用
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells, such as human breast cancer cells and hepatocellular carcinoma cells. Moreover, this compound has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-16-7-12-22-21(13-16)19(15-26-22)14-23(25)24-20-10-8-18(9-11-20)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSBWFZUQRQLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4192751.png)

![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4192760.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)
![ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate](/img/structure/B4192798.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4192806.png)
![10-[(4-ethyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192810.png)
![4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4192817.png)
![8-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4192823.png)
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B4192825.png)
![1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4192826.png)
![3,4,5-trimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4192827.png)
![3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4192835.png)
![1-(2,3-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4192839.png)